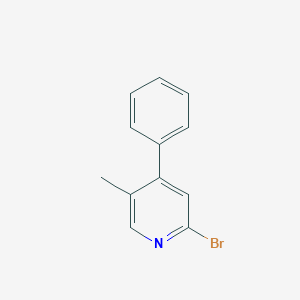![molecular formula C17H13NO4 B15248667 1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 53815-95-5](/img/structure/B15248667.png)
1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an allyloxy group, an amino group, and a hydroxy group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves reacting the anthraquinone with allyl alcohol in the presence of an acid catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with ammonia or an amine under suitable conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency, consistency, and scalability.
化学反応の分析
Types of Reactions
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The allyloxy group can undergo addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Addition: Reagents such as borane or peracids are used for addition reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
科学的研究の応用
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including modulation of enzyme activity, induction of oxidative stress, and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the allyloxy group.
2-Aminoanthraquinone: Similar structure but lacks the hydroxy and allyloxy groups.
Alizarin: Similar structure but lacks the amino and allyloxy groups.
Uniqueness
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. The combination of amino, hydroxy, and allyloxy groups in the anthraquinone core makes it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
53815-95-5 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-prop-2-enoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13NO4/c1-2-7-22-12-8-11(19)13-14(15(12)18)17(21)10-6-4-3-5-9(10)16(13)20/h2-6,8,19H,1,7,18H2 |
InChIキー |
ZPVQFYIQBKAXCG-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


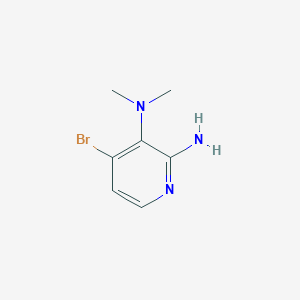
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)

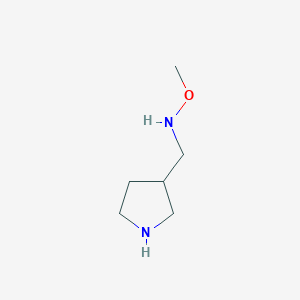

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
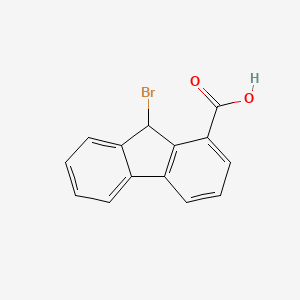
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
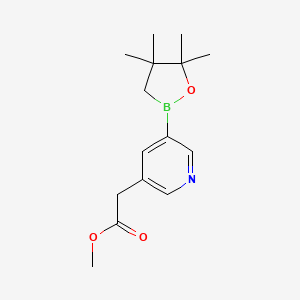

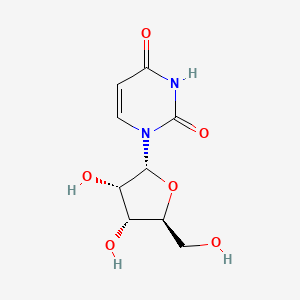
![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)

